BI-847325 is a synthetically derived small molecule classified as an ATP-competitive inhibitor. [] In scientific research, BI-847325 serves as a valuable tool to investigate the roles of MEK and Aurora kinases in cellular processes, particularly in the context of cancer cell growth and proliferation. [, , , ]
BI-847325 exerts its effects by inhibiting both MEK and Aurora kinases. [, , , ] This dual inhibition disrupts two key signaling pathways involved in cell growth and division.
MEK Inhibition: BI-847325 binds to MEK kinases, preventing the phosphorylation and activation of ERK. [, , ] The RAS/RAF/MEK/ERK pathway is frequently dysregulated in cancer, contributing to uncontrolled cell proliferation and survival. By inhibiting MEK, BI-847325 effectively blocks this pathway. []
Aurora Kinase Inhibition: BI-847325 also targets Aurora kinases A, B, and C, which play crucial roles in mitosis. [, ] Inhibiting these kinases disrupts the formation of the mitotic spindle, prevents proper chromosome segregation, and ultimately inhibits cell division. []
Melanoma: BI-847325 exhibits promising activity against BRAF-mutant melanoma, even in models with acquired resistance to BRAF inhibitors. [, ] It achieves this by suppressing MEK and Mcl-1 expression, leading to apoptosis. [, ]
Colorectal, Gastric, and Mammary Cancers: In vivo studies demonstrate significant antitumor activity of BI-847325 in these cancer models. [] Notably, it displays synergistic effects when combined with capecitabine in colorectal, gastric, and mammary cancer models. []
Lung Cancer: Research suggests potential for using BI-847325 in combination with GANT61 for lung cancer treatment. []
Anaplastic Thyroid Carcinoma: Studies explore the effects of BI-847325 on anaplastic thyroid carcinoma, investigating its impact on cell cycle and apoptosis genes. [, , ]
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: 1613-31-6
CAS No.: